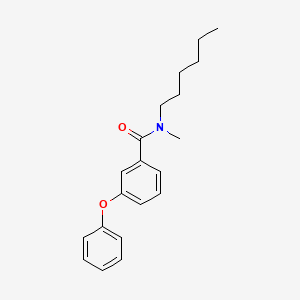
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a sulfonyl group, and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzene-1-sulfonyl chloride with 4-methylbenzene in the presence of a base to form the intermediate sulfonyl compound. This intermediate is then reacted with 1-phenylpentan-3-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and phenyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The phenyl group may also contribute to the compound’s binding affinity to target proteins or enzymes, enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-4-(4-methylphenyl)-1-phenylpentan-3-one: Similar structure but lacks the sulfonyl group.
4-Methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one: Similar structure but has an additional methyl group.
Uniqueness
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
141036-83-1 |
|---|---|
Formule moléculaire |
C18H19ClO3S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
4-chloro-4-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C18H19ClO3S/c1-14-8-11-16(12-9-14)23(21,22)18(2,19)17(20)13-10-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3 |
Clé InChI |
WMVURFZWGMJANR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(=O)CCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)







![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)





